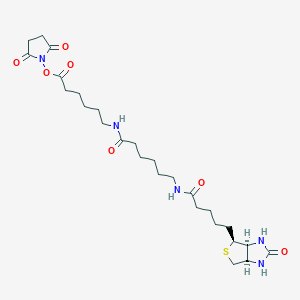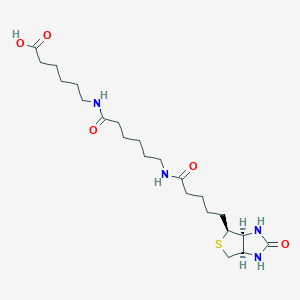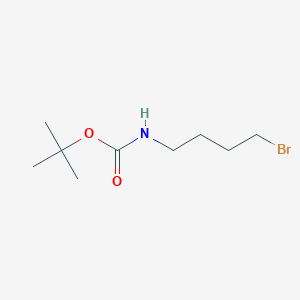
Bromuro de 4-(Boc-amino)butilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of Boc-protected amino acids, including derivatives similar to 4-(Boc-amino)butyl bromide, typically involves protection strategies that prevent undesired reactions at the amino group during subsequent synthetic steps. Tressler and Zondlo (2014) describe the synthesis of perfluoro-tert-butyl protected amino acids through a key Mitsunobu reaction, highlighting the importance of protecting groups in amino acid chemistry (Tressler & Zondlo, 2014).
Molecular Structure Analysis
Detailed molecular structure analyses, including DFT calculations and vibrational spectroscopic studies, are pivotal in understanding the properties and reactivity of Boc-protected amino derivatives. Premkumar et al. (2014) conducted DFT calculation and vibrational spectroscopic studies on a related compound, providing insights into its molecular structure, vibrational frequencies, and molecular reactivity (Premkumar et al., 2014).
Aplicaciones Científicas De Investigación
Agentes Anti-VIH
Este compuesto es fundamental en la síntesis de varios derivados de aloperina con potencial aplicación como agentes anti-VIH . Mediante la modificación de la estructura de la aloperina, los investigadores buscan mejorar su eficacia y perfil de seguridad para el tratamiento del VIH.
Inhibidores de CK2
En la búsqueda de inhibidores de CK2 mejorados, el bromuro de 4-(Boc-amino)butilo se utiliza para modificar derivados de 4,5,6,7-tetrabromo-benzotriazol (TBB) . Los inhibidores de CK2 tienen un potencial significativo en la terapia del cáncer, ya que CK2 a menudo se sobreexpresa en los tumores.
Reactivo de entrecruzamiento
Debido a su grupo bromuro reactivo, este compuesto sirve como reactivo de entrecruzamiento en varias síntesis químicas . Se puede utilizar para unir diferentes estructuras moleculares, lo que es valioso para crear polímeros complejos o mejorar la estabilidad de los compuestos.
Síntesis de Productos Naturales
El this compound es un bloque de construcción para sintetizar productos naturales y compuestos biológicamente activos . Su versatilidad permite la creación de diversas arquitecturas moleculares que se encuentran en la naturaleza.
Desarrollo de Farmacóforos
El compuesto se utiliza para desarrollar farmacóforos, que son marcos teóricos para identificar candidatos a fármacos basados en sus características moleculares que son responsables de las interacciones fármaco-diana .
Síntesis de Compuestos Biológicamente Activos
Los investigadores utilizan el this compound para sintetizar una variedad de compuestos biológicamente activos. Estos compuestos pueden tener diversas aplicaciones, como posibles terapéuticos o como herramientas para estudios biológicos .
Investigación en Biología Química
En biología química, el this compound se utiliza para modificar péptidos y proteínas, lo que puede ayudar a comprender las relaciones estructura-actividad en las moléculas biológicas .
Mecanismo De Acción
Mode of Action
The compound acts as a building block in the synthesis of various derivatives with potential therapeutic applications. It is used for the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for the treatment of glaucoma . It is also used for the synthesis of various aloperine derivatives with potential application as anti-HIV agents .
Result of Action
The molecular and cellular effects of 4-(Boc-amino)butyl bromide’s action would depend on the specific derivatives that are synthesized using this compound. For example, N-Boc-aminoalkoxyphenyl derivatives synthesized using this compound are used in the treatment of glaucoma .
Safety and Hazards
4-(Boc-amino)butyl bromide is classified as causing serious eye damage (Category 1, H318) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Relevant Papers Several papers have been published on the topic of Boc-protected amino groups, which include compounds like 4-(Boc-amino)butyl bromide . These papers discuss topics such as the efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions . They also discuss the synthesis of N-Boc-aminoalkoxyphenyl derivatives, aloperine derivatives, and CK2 inhibitors .
Propiedades
IUPAC Name |
tert-butyl N-(4-bromobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGFAEREWWZBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446526 | |
| Record name | 4-(Boc-amino)butyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164365-88-2 | |
| Record name | 4-(Boc-amino)butyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-bromobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)
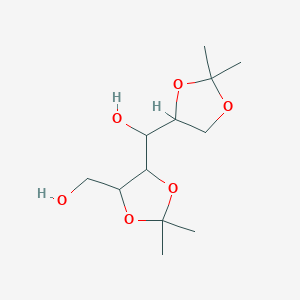



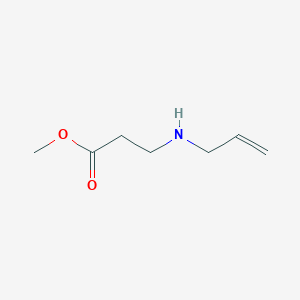

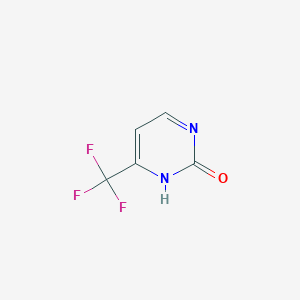
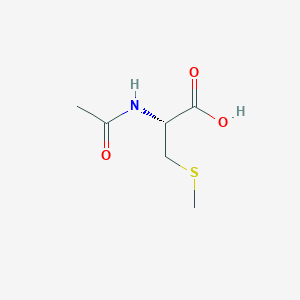
![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)
